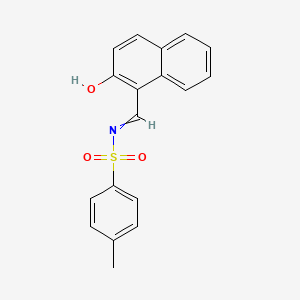
CWP232291
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Applications De Recherche Scientifique
Inhibiting Hematologic Malignancies
CWP232291, a novel small molecule, inhibits the Wnt signaling pathway through beta-catenin degradation. It exhibits selective cytotoxicity in hematologic malignancies like acute myeloid leukemia (AML) and B-cell neoplasms, showing more potency than traditional anti-leukemic agents. This is evident in both cell lines and primary patient samples, suggesting its potential in treating hematologic malignancies, especially AML and B-cell neoplasms (Sung‐Doo Kim et al., 2011).
Treatment of Gastrointestinal Cancers
CWP232291 has shown efficacy in preclinical models for gastrointestinal cancers, particularly in cell lines and mouse models with mutations in the β-catenin signaling pathway. It holds potential as a therapeutic strategy in these cancers, highlighting its effectiveness in specific genetic contexts of gastrointestinal malignancies (Jun Won Park et al., 2017).
Targeting Castration-Resistant Prostate Cancer
CWP232291 induces endoplasmic reticulum stress and apoptosis in castration-resistant prostate cancer (CRPC) cells. It downregulates androgen receptor and its variants and has demonstrated in vitro and in vivo efficacy against CRPC, suggesting a novel therapeutic strategy against this disease (S. Pak et al., 2019).
Novel Therapeutic Strategy in Ovarian Cancer
Studies indicate that CWP232291 significantly attenuates ovarian cancer growth by inhibiting β-catenin. It shows promise in suppressing growth in cisplatin-resistant cell lines and patient-derived organoids, positioning it as a novel therapeutic strategy against ovarian cancer (Wenyu Wang et al., 2022).
Effectiveness in Multiple Myeloma
In multiple myeloma (MM), CWP232291 demonstrates potent growth inhibitory activity and induces apoptosis. It has shown impressive anti-tumor efficacy in MM tumor-bearing mice models, suggesting its potential application in treating MM (J. Cha et al., 2010).
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CWP-232291; CWP232291; CWP 232291. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)
